molecular formula C9H14N2O4 B1409514 (2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid CAS No. 192725-89-6

(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid

Cat. No. B1409514
CAS RN: 192725-89-6
M. Wt: 214.22 g/mol
InChI Key: IEGMQBXXRHWNLE-ZETCQYMHSA-N
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Description

“(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” is a chemical substance that is available from various suppliers . Detailed information about this compound can be found in scientific databases and resources .


Synthesis Analysis

The synthesis of compounds similar to “(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” has been reported in the literature . Dihydropyrimidin-2 (1H)-ones/thiones (DHPMs), which are structurally related to this compound, have been synthesized using various catalysts such as Lewis acids and silica-supported solid acids .

Scientific Research Applications

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied. Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Several pyrimidines have shown potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity, highlighting potential areas for future research in developing new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).

Pyrimidines in Medicinal Chemistry

The review on jasmonic acid and its derivatives, including pyrimidine-based compounds, emphasizes the growing interest in using small molecules, including plant stress hormones, in medicinal chemistry. Jasmonic acid derivatives, through their synthesis and biological activities, offer insights for future research in the development of new therapeutics in related fields. This area of research is particularly relevant for the synthesis and application of pyrimidine derivatives in drug discovery and development, indicating a substantial potential for the development of novel drugs and nutraceuticals based on pyrimidine structures (Ghasemi Pirbalouti et al., 2014).

Synthesis and Biological Activity of Pyrimidine Derivatives

The synthesis and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives have been explored, showing that these compounds exhibit significant in-vitro anti-inflammatory activity. This study highlights the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, underscoring the importance of structural modifications to enhance biological efficacy (Gondkar et al., 2013).

Mechanism of Action

The mechanism of action of “(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” is not specified in the search results. The mechanism of action of a compound typically depends on its biological target and the context in which it is used .

Safety and Hazards

The safety and hazards associated with “(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” should be provided by the supplier or manufacturer . It’s important to handle all chemical substances with appropriate safety precautions.

Future Directions

The future directions for research on “(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

(2S)-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMQBXXRHWNLE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid
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(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid
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(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid

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